9-Hexylcarbazole

OLED Hole-Transporting Layer Solution Processing

9-Hexylcarbazole is the monomer of choice for solution-processed OLED HTMs, delivering +8.1% brightness and +12.3% current efficiency over vacuum-deposited NPB. Its hexyl chain ensures solubility for inkjet printing/spin-coating, while the carbazole core provides tunable HOMO levels. For red PhOLEDs, 9-hexylcarbazole-based hosts achieve +10.5% EQE vs TCTA, suppressing triplet–triplet annihilation. Polymers from this monomer exhibit 50–300× higher hole mobility than PVK. Procure ≥98% purity material for reproducible device performance and eliminate vacuum equipment costs.

Molecular Formula C18H21N
Molecular Weight 251.4 g/mol
CAS No. 4041-21-8
Cat. No. B3052336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hexylcarbazole
CAS4041-21-8
Molecular FormulaC18H21N
Molecular Weight251.4 g/mol
Structural Identifiers
SMILESCCCCCCN1C2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C18H21N/c1-2-3-4-9-14-19-17-12-7-5-10-15(17)16-11-6-8-13-18(16)19/h5-8,10-13H,2-4,9,14H2,1H3
InChIKeySHUQFBKCOHURJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hexylcarbazole (CAS 4041-21-8) in Organic Electronics: Core Properties and Procurement Context


9-Hexylcarbazole is a well-established N-alkylated carbazole derivative (C18H21N) that serves as a fundamental building block for hole-transporting materials, host matrices, and polymer semiconductors in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The compound exhibits a predicted density of 1.0±0.1 g/cm³, a boiling point of 399.9±15.0 °C at 760 mmHg, and a LogP of approximately 6.65, reflecting its lipophilic character [1]. Its primary value lies in its modularity: the hexyl side chain enhances solubility and solution processability, while the carbazole core provides a tunable platform for electronic property optimization via substitution at the 3- and 6-positions [2].

Why 9-Hexylcarbazole Is Not Interchangeable with Shorter-Chain or Unsubstituted Carbazole Analogs


Generic substitution of 9-hexylcarbazole with shorter-chain alkyl carbazoles (e.g., 9-ethylcarbazole) or unsubstituted carbazole is precluded by quantifiable divergences in solubility, thermal stability, and frontier orbital energetics. For instance, the thermal decomposition temperature of 9-ethylcarbazole is only 180 °C, whereas hexyl-substituted derivatives and polymers routinely achieve decomposition thresholds exceeding 350–400 °C, a critical distinction for device fabrication processes [1]. Furthermore, the hexyl chain modulates the highest occupied molecular orbital (HOMO) energy level by approximately 0.2–0.5 eV relative to ethyl-substituted analogs, directly influencing hole injection barriers at electrode interfaces [2]. Such variations cannot be compensated for by simple stoichiometric adjustment and necessitate the specific compound for reproducible device performance and processing compatibility.

Quantitative Differentiation of 9-Hexylcarbazole Against Key Comparators in Organic Semiconductor Applications


Solution Processability: Comparative Device Performance of 9-Hexylcarbazole-Based HTL vs. Vacuum-Deposited NPB

When 9-hexylcarbazole is integrated into a solution-processable hole-transporting material (2,4,7-tri[2-(9-hexylcarbazole)ethenyl]-9,9-dihexylfluorene, FC), it enables spin-coated OLED fabrication that surpasses the performance of conventional vacuum-deposited N,N′-di(1-naphthyl)-N,N′-diphenylbenzidine (NPB) HTL devices. In identical OLED architectures (ITO/PEDOT:PSS/HTL(25 nm)/Alq3(50 nm)/LiF/Al), the FC-based device achieves a maximum brightness of 21,400 cd/m² and a current efficiency of 3.20 cd/A, compared to NPB's 19,800 cd/m² and 2.85 cd/A, representing a +8.1% increase in brightness and a +12.3% increase in current efficiency [1]. The HOMO level of FC is −5.21 eV, which facilitates hole injection while enabling cost-effective spin-coating deposition [1].

OLED Hole-Transporting Layer Solution Processing

Phosphorescent OLED Host Efficiency: 9-Hexylcarbazole-Containing Host vs. Standard TCTA

In red phosphorescent OLEDs, a host material incorporating the 9-hexylcarbazole motif—specifically 3-[bis(9-ethylcarbazol-3-yl)methyl]-9-hexylcarbazole—outperforms the widely used host tris(4-carbazoyl-9-ylphenyl)amine (TCTA). In devices with identical dopant (Ir(piq)₂(acac)), the 9-hexylcarbazole-based host achieves a peak external quantum efficiency (EQE) of 8.4% and a current efficiency of 5.3 cd/A, compared to 7.6% EQE and 4.8 cd/A for the TCTA-based device, corresponding to relative improvements of +10.5% and +10.4%, respectively [1]. The improvement is attributed to the hexyl group's contribution to adequate steric hindrance, which suppresses triplet–triplet annihilation, and enhanced bipolar charge transport within the emissive layer [1].

PhOLED Host Material Red Emission

Green and Blue PhOLED Efficiency Benchmark: 9-Hexylcarbazole-Based Host vs. Standard Hosts

A 9-hexylcarbazole-containing host, 3-[bis(9-ethylcarbazol-3-yl)methyl]-9-hexylcarbazole, demonstrates superior performance in both green and blue phosphorescent OLEDs compared to reference devices. For green emission (Ir(ppy)₃ dopant), the hexylcarbazole-host device exhibits a peak current efficiency of 39.9 cd/A and a power efficiency of 41.8 lm/W, with a low turn-on voltage of 3.0 V [1]. For blue emission (FIrpic dopant), the device achieves a peak current efficiency of 21.4 cd/A and a power efficiency of 21.7 lm/W, with a turn-on voltage of 2.9 V [1]. While direct comparator data for the same device structure are not provided in this study, these metrics exceed typical values for vacuum-deposited mCP or CBP hosts at the time of publication, and are enabled by the host's high triplet energy (2.7–2.8 eV) and balanced carrier injection facilitated by the hexyl side chain [1].

PhOLED Host Material Green Emission Blue Emission

Polymer Semiconductor Hole Mobility: Poly(9-hexylcarbazole) Oligomers vs. Conventional PVK

Oligomeric and polymeric derivatives of 9-hexylcarbazole exhibit hole carrier mobilities that substantially exceed those of the conventional photoconductor poly(N-vinylcarbazole) (PVK). A well-defined trimer model compound of poly(9-hexylcarbazole) demonstrated a hole mobility of 2 × 10⁻⁴ cm²/V·s as measured by time-of-flight (TOF) technique [1]. In contrast, liquid carbazole and PVK exhibit mobilities of only 4 × 10⁻⁶ cm²/V·s and 6 × 10⁻⁷ cm²/V·s, respectively, under an applied electric field of 2.5 × 10⁵ V/cm [2]. This represents a 50- to 300-fold improvement in hole transport capability, directly attributable to the extended conjugation and ordered packing enabled by the hexyl-substituted carbazole backbone [1].

OFET Hole Mobility Conjugated Polymer

Polymer Semiconductor Hole Mobility: 9-Hexylcarbazole-Based HTM Triplet Energy Suitability for Red PhOLEDs

9-Hexylcarbazole-based hole-transporting materials (HTMs) engineered with pyrenyl substitutions exhibit a triplet energy (ET) of 2.48 eV and an ionization potential of 5.54 eV [1]. This ET value is sufficiently high to confine triplet excitons on red phosphorescent emitters (which typically have ET ~2.0–2.2 eV), thereby preventing back-energy transfer and exciton quenching. In contrast, conventional HTMs like NPB possess a lower triplet energy (ET ≈ 2.3 eV), which can lead to significant exciton leakage and efficiency roll-off in red PhOLEDs [1]. The combination of adequate ET and favorable HOMO alignment makes these 9-hexylcarbazole derivatives specifically suited for red PhOLED architectures.

PhOLED Hole-Transporting Material Triplet Energy

HOMO Level Tunability via Hexyl Chain: Comparative Electrochemistry with Ethyl-Substituted Analogs

The oxidation potential of 9-hexylcarbazole is 1.73 V (vs. Ag/Ag⁺), which is significantly higher than that of the structurally analogous N-hexyliminodibenzyl (1.33 V), indicating a deeper HOMO level and greater oxidative stability [1]. In comparison, 9-ethylcarbazole derivatives exhibit ionization potentials in the range of 5.37–5.46 eV, while the 9-hexylcarbazole-containing polymer P1 displays a HOMO level of 4.96 eV and LUMO of 2.41 eV [2]. The introduction of the hexyl chain thus provides a measurable shift in HOMO level by approximately 0.4–0.5 eV compared to shorter-chain ethyl analogs, enabling finer tuning of hole injection barriers at electrode interfaces [REFS-1, REFS-2].

Electrochemistry HOMO Energy Carbazole Derivatives

Optimal Application Scenarios for 9-Hexylcarbazole Based on Quantitative Differentiation Evidence


Solution-Processed OLED Hole-Transporting Layers Replacing Vacuum-Deposited NPB

Based on the direct head-to-head comparison showing +8.1% higher brightness and +12.3% higher current efficiency for the 9-hexylcarbazole-based FC material versus vacuum-deposited NPB, procurement should prioritize 9-hexylcarbazole or its functionalized derivatives for any OLED manufacturer transitioning from vacuum thermal evaporation to cost-effective solution processing (e.g., spin-coating, inkjet printing). The quantifiable performance advantage, combined with the elimination of high-vacuum equipment and associated operational costs, delivers a clear return on material investment [1].

High-Efficiency Red Phosphorescent OLED Host Material Development

The demonstrated +10.5% relative improvement in EQE and +10.4% in current efficiency for a 9-hexylcarbazole-containing host over the standard TCTA host in red PhOLEDs [1] directly supports the selection of 9-hexylcarbazole-based hosts for red-emitting display and lighting panels. The hexyl chain contributes to steric bulk that suppresses triplet–triplet annihilation, a known efficiency loss mechanism, thereby enabling higher brightness at lower current densities and improved device longevity. This scenario is particularly relevant for smartphone and automotive display applications where red sub-pixel efficiency and stability are critical.

High-Mobility Polymer Semiconductors for OFETs and Photorefractive Devices

The 50- to 300-fold enhancement in hole carrier mobility of poly(9-hexylcarbazole) oligomers (2 × 10⁻⁴ cm²/V·s) relative to liquid carbazole and PVK [REFS-1, REFS-2] justifies the procurement of 9-hexylcarbazole as a monomer precursor for high-performance conjugated polymers in OFETs, organic photoconductors, and photorefractive materials. The hexyl side chain imparts the solubility necessary for solution processing while maintaining sufficient π-stacking to achieve the high mobilities required for fast switching speeds in flexible electronics and xerographic applications.

Exciton-Confining Hole-Transporting Materials for Red PhOLEDs

The triplet energy of 9-hexylcarbazole-based HTMs (2.48 eV) provides a +0.18 eV advantage over the conventional NPB benchmark (≈2.3 eV), effectively confining triplet excitons on red emitters (ET ≈ 2.0–2.2 eV) [1]. This property makes 9-hexylcarbazole an essential precursor for synthesizing advanced HTMs intended for red PhOLED stacks, where exciton leakage to the HTL is a primary cause of efficiency roll-off. Procurement should focus on this specific application niche where the energetic alignment of 9-hexylcarbazole derivatives offers a quantifiable performance benefit over alternative carbazole-based HTMs.

Technical Documentation Hub

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